

# Application Notes: Flow Cytometry Analysis with **Shp2-IN-24**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), JAK/STAT, and phosphoinositide 3-kinase (PI3K)-Akt signaling pathways, which are fundamental to cell proliferation, survival, differentiation, and migration.[4] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and in various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[5][6] Consequently, Shp2 has emerged as a promising therapeutic target in oncology.

**Shp2-IN-24** is a potent and orally bioavailable allosteric inhibitor of Shp2. Allosteric inhibitors stabilize Shp2 in an auto-inhibited conformation, preventing its interaction with upstream activators and downstream substrates.[6] This application note provides detailed protocols for utilizing **Shp2-IN-24** in flow cytometry-based analyses to investigate its effects on cellular signaling pathways, particularly the phosphorylation status of key downstream effectors like ERK and STAT3.

## **Mechanism of Action of Shp2**



Under basal conditions, Shp2 exists in a closed, inactive conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[5][6] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change, exposing the catalytic site and activating the phosphatase.[5][6] Activated Shp2 then dephosphorylates specific substrates, leading to the modulation of downstream signaling cascades. For instance, Shp2 is known to positively regulate the RAS/ERK pathway.[1][4]

**Shp2-IN-24** acts as a "molecular glue," binding to a tunnel-like allosteric site at the interface of the N-SH2 and PTP domains, locking the enzyme in its inactive state. This prevents the conformational changes required for its activation, thereby inhibiting its downstream signaling functions.

## **Signaling Pathway Overview**

The following diagram illustrates the central role of Shp2 in key signaling pathways and the point of intervention for **Shp2-IN-24**.





Click to download full resolution via product page

Caption: Shp2 signaling pathways and the inhibitory action of Shp2-IN-24.

## **Quantitative Data Summary**

The following tables summarize the inhibitory effects of various Shp2 inhibitors on downstream signaling and cellular processes, as determined by flow cytometry and other quantitative assays.

Table 1: Effect of Shp2 Inhibitors on p-ERK Levels

| Cell Line           | Shp2 Inhibitor | Concentration  | % Inhibition of p-ERK               | Reference |
|---------------------|----------------|----------------|-------------------------------------|-----------|
| B16F10              | SHP2-silenced  | N/A            | Increase in p-<br>ERK               | [5]       |
| TNBC cells          | SHP099         | 10 μΜ          | Short-term inhibition, then rebound | [7]       |
| SET2                | RMC-4550       | Dose-dependent | Diminished p-<br>ERK                | [8]       |
| BaF3-JAK2-<br>V617F | RMC-4550       | Dose-dependent | Diminished p-<br>ERK                | [8]       |
| NCI-H929            | SHP099         | Dose-dependent | Downregulated<br>p-ERK              | [9]       |
| NCI-H929            | RMC-4550       | Dose-dependent | Downregulated<br>p-ERK              | [9]       |

Table 2: Effect of Shp2 Inhibitors on p-STAT3 Levels



| Cell Line                | Shp2 Inhibitor                            | Concentration | Effect on p-<br>STAT3      | Reference |
|--------------------------|-------------------------------------------|---------------|----------------------------|-----------|
| B16F10                   | SHP2-silenced                             | N/A           | Reduced p-<br>STAT3 (Y705) | [5]       |
| A549 co-culture          | shRNA-SHP2                                | N/A           | Increased p-<br>STAT3      | [10]      |
| DU145                    | Ethacrynic acid                           | N/A           | Decreased p-<br>STAT3      | [11]      |
| B1R (Shp2-<br>deficient) | PyMT expression                           | N/A           | Increased p-<br>STAT3      | [12]      |
| HeLa                     | 5-<br>aminosalicylate–<br>4-thiazolinones | 0.01 μΜ       | Reduced p-<br>STAT3        | [13]      |

Table 3: IC50 Values of Selected Shp2 Inhibitors

| Inhibitor                                | IC50     | Target | Reference |
|------------------------------------------|----------|--------|-----------|
| Shp2-IN-24 (related compound Shp2-IN-23) | 38 nM    | Shp2   | [14]      |
| SHP099                                   | 70 nM    | Shp2   | [15]      |
| RMC-4550                                 | 0.583 nM | Shp2   | [15]      |
| NSC-87877                                | 0.318 μΜ | Shp2   | [15]      |
| Compound 57774                           | 0.8 μΜ   | Shp2   | [16]      |

## **Experimental Protocols**

# Protocol 1: Analysis of p-ERK and p-STAT3 by Intracellular Flow Cytometry



This protocol details the steps for treating cells with **Shp2-IN-24** and subsequently staining for intracellular phosphorylated ERK (p-ERK) and STAT3 (p-STAT3) for analysis by flow cytometry.

#### **Materials**

- Cell line of interest (e.g., a cancer cell line with known RTK activation)
- · Complete cell culture medium
- Shp2-IN-24 (prepare stock solution in DMSO)
- Stimulant (e.g., EGF, FGF, or other relevant growth factors)
- Phosphate-buffered saline (PBS)
- Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90% methanol or commercial permeabilization wash buffer)
- Staining Buffer (e.g., PBS with 0.5% BSA)
- Fluorochrome-conjugated anti-p-ERK (e.g., p-ERK1/2 T202/Y204) antibody
- Fluorochrome-conjugated anti-p-STAT3 (e.g., p-STAT3 Y705) antibody
- Isotype control antibodies
- Flow cytometer

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for phospho-flow cytometry analysis.

#### **Procedure**

• Cell Culture and Treatment:



- Plate cells at an appropriate density in a multi-well plate and culture overnight.
- If studying growth factor-induced signaling, serum-starve the cells for 4-24 hours prior to the experiment.
- Pre-incubate cells with the desired concentrations of Shp2-IN-24 (or DMSO as a vehicle control) for 1-2 hours. A dose-response curve is recommended to determine the optimal concentration.
- Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for a predetermined time (e.g., 5-30 minutes). This time point should be optimized for peak phosphorylation of the target proteins.

#### Fixation:

- Immediately terminate the stimulation by adding an equal volume of pre-warmed Fixation
  Buffer to the cell culture medium and incubate for 10-15 minutes at room temperature.
- Alternatively, aspirate the medium, wash once with PBS, and then add the Fixation Buffer.
- Gently collect the cells, transfer to flow cytometry tubes, and centrifuge at 300-500 x g for 5 minutes. Discard the supernatant.

#### Permeabilization:

- Gently vortex the cell pellet and add 1 mL of ice-cold 90% methanol.
- Incubate on ice for 30 minutes. This step is crucial for exposing the intracellular phosphoepitopes.
- Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 300-500 x g for 5 minutes between washes.

#### Intracellular Staining:

 $\circ~$  Resuspend the cell pellet in 100  $\mu\text{L}$  of Staining Buffer.



- Add the fluorochrome-conjugated anti-p-ERK and/or anti-p-STAT3 antibodies at the manufacturer's recommended concentration. Include isotype controls in separate tubes.
- Incubate in the dark for 30-60 minutes at room temperature.
- Wash the cells twice with 2 mL of Staining Buffer.
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in an appropriate volume of Staining Buffer (e.g., 300-500 μL).
  - Analyze the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000).
  - Gate on the cell population of interest based on forward and side scatter properties.
  - Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies in the treated versus control samples.

## Protocol 2: Analysis of Cell Proliferation using CFSE Dilution Assay

This protocol measures the effect of **Shp2-IN-24** on T-cell proliferation in a co-culture system with tumor cells.

#### **Materials**

- Tumor cell line
- Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- Carboxyfluorescein succinimidyl ester (CFSE)
- Shp2-IN-24
- Co-culture medium
- Flow cytometer



### **Experimental Workflow Diagram**



Click to download full resolution via product page

## References

- 1. Single cell analysis of phosphoinositide 3-kinase/Akt and ERK activation in acute myeloid leukemia by flow cytometry | Haematologica [haematologica.org]
- 2. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1-PDGFRα and PDGFRα D842V PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced clustering of SHP2-depleted tumor cells in vascular islands restores sensitivity to MEK/ERK inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 10. SHP2 mediates STAT3/STAT6 signaling pathway in TAM to inhibit proliferation and metastasis of lung adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethacrynic acid inhibits STAT3 activity through the modulation of SHP2 and PTP1B tyrosine phosphatases in DU145 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shp2 suppresses PyMT-induced transformation in mouse fibroblasts by inhibiting Stat3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SHP2-IN-23 Immunomart [immunomart.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis with Shp2-IN-24]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385117#flow-cytometry-analysis-with-shp2-in-24]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com